

Synthesis of N-Phenyl-1,3-benzothiazol-2-amine from 2-aminobenzothiazole

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Compound of Interest

Compound Name: *N*-Phenyl-1,3-benzothiazol-2-amine

Cat. No.: B154599

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Application Note: Synthesis of N-Phenyl-1,3-benzothiazol-2-amine

Abstract

This document provides a detailed protocol for the synthesis of **N-Phenyl-1,3-benzothiazol-2-amine** from 2-aminobenzothiazole and an aryl halide via the Buchwald-Hartwig amination reaction. Benzothiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This protocol offers a robust and efficient method for N-arylation, a key step in the development of novel benzothiazole-based therapeutic agents.[3][4]

Introduction

The **N-Phenyl-1,3-benzothiazol-2-amine** core structure is a prevalent motif in many biologically active compounds.[5] Derivatives of this scaffold have been investigated for their potential as enzyme inhibitors, targeting diseases ranging from cancer to neurodegenerative disorders.[6][7] The synthesis of these molecules is therefore of great interest to the drug development community.

The formation of the C-N bond between the 2-aminobenzothiazole and a phenyl group is typically achieved through cross-coupling reactions. Among the most powerful methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-

catalyzed Ullmann condensation.[3][8] The Buchwald-Hartwig reaction, in particular, has become a staple in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[9][10] This protocol details a representative Buchwald-Hartwig procedure for the synthesis of the title compound.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 2-aminobenzothiazole and an aryl halide (e.g., iodobenzene).

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Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure that can be optimized by screening different ligands, bases, and solvents.

Materials and Equipment

- Reagents:
 - 2-Aminobenzothiazole
 - Iodobenzene (or Bromobenzene)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (e.g., XPhos, SPhos)
- Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs_2CO_3)
- Anhydrous Toluene (or Dioxane)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Equipment:
 - Schlenk flask or round-bottom flask with a reflux condenser
 - Magnetic stirrer and hot plate
 - Inert atmosphere setup (Argon or Nitrogen gas line with manifold)
 - Syringes and needles
 - Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
 - Rotary evaporator
 - Thin-layer chromatography (TLC) plates and developing chamber
 - Glass column for chromatography

Procedure

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Argon), add 2-aminobenzothiazole (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 1.5-7.5 mol%).
- **Solvent Addition:** Add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
- **Reagent Addition:** Add the base (e.g., NaOtBu, 1.4 eq) and the aryl halide (e.g., iodobenzene, 1.2 eq) to the flask.
- **Reaction:** Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
 - Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Combine the fractions containing the pure product, evaporate the solvent, and dry the solid under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).

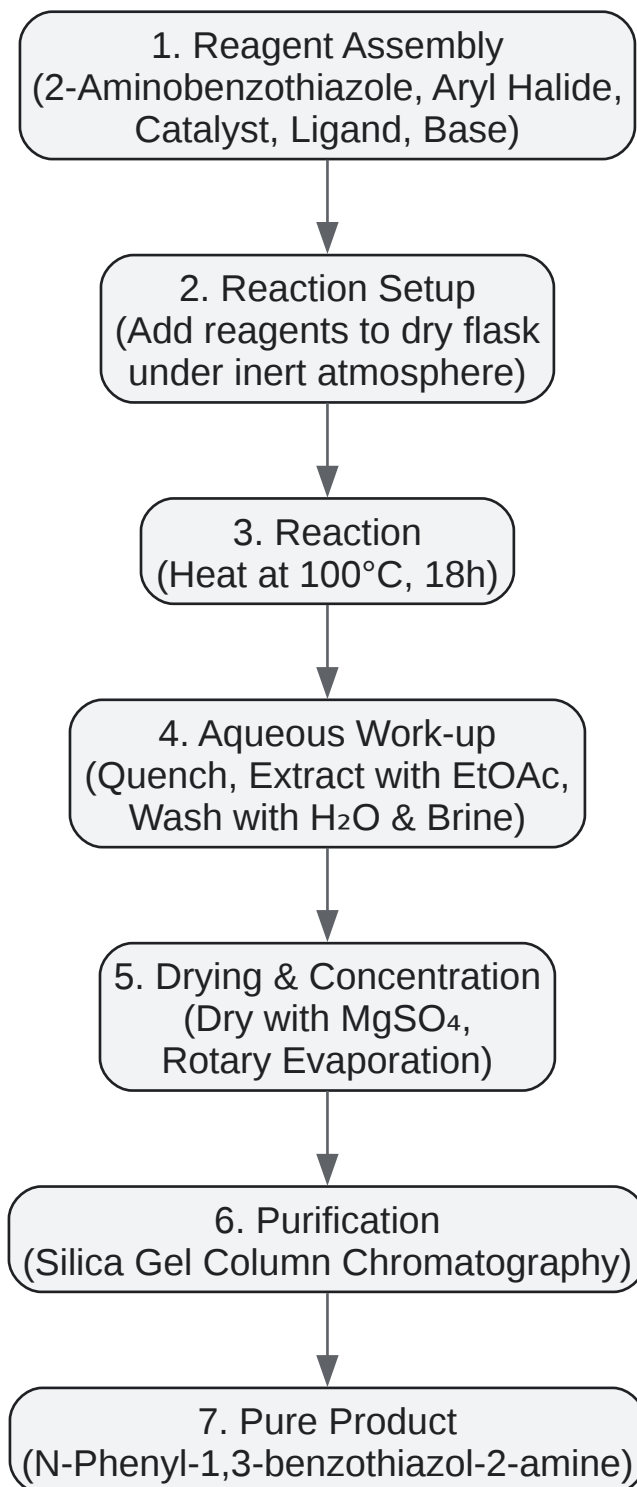
Data Presentation

The following table summarizes typical quantitative data for the synthesis. Yields and specific analytical data may vary based on the exact conditions and scale used.

Parameter	Value
Reactants	
2-Aminobenzothiazole	1.0 mmol (150.2 mg)
Iodobenzene	1.2 mmol (1.2 eq, 244.8 mg)
Pd(OAc) ₂	0.02 mmol (2 mol%, 4.5 mg)
BINAP	0.03 mmol (3 mol%, 18.7 mg)
NaOtBu	1.4 mmol (1.4 eq, 134.5 mg)
Toluene (Solvent)	5 mL
Reaction Conditions	
Temperature	100 °C
Time	18 h
Product	N-Phenyl-1,3-benzothiazol-2-amine
Molecular Formula	C ₁₃ H ₁₀ N ₂ S[11]
Molecular Weight	226.30 g/mol [11]
Typical Yield	75-90%
Appearance	Off-white to pale yellow solid
Melting Point	169-172 °C (Literature values may vary)
Spectroscopic Data	
¹ H NMR (CDCl ₃ , 400 MHz) δ	~8.5 (br s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H)
¹³ C NMR (CDCl ₃ , 100 MHz) δ	~163, 152, 140, 131, 129, 126, 124, 122, 121, 120
Mass Spec (ESI+) m/z	[M+H] ⁺ calculated for C ₁₃ H ₁₁ N ₂ S ⁺ : 227.06; found: 227.06

Visualizations

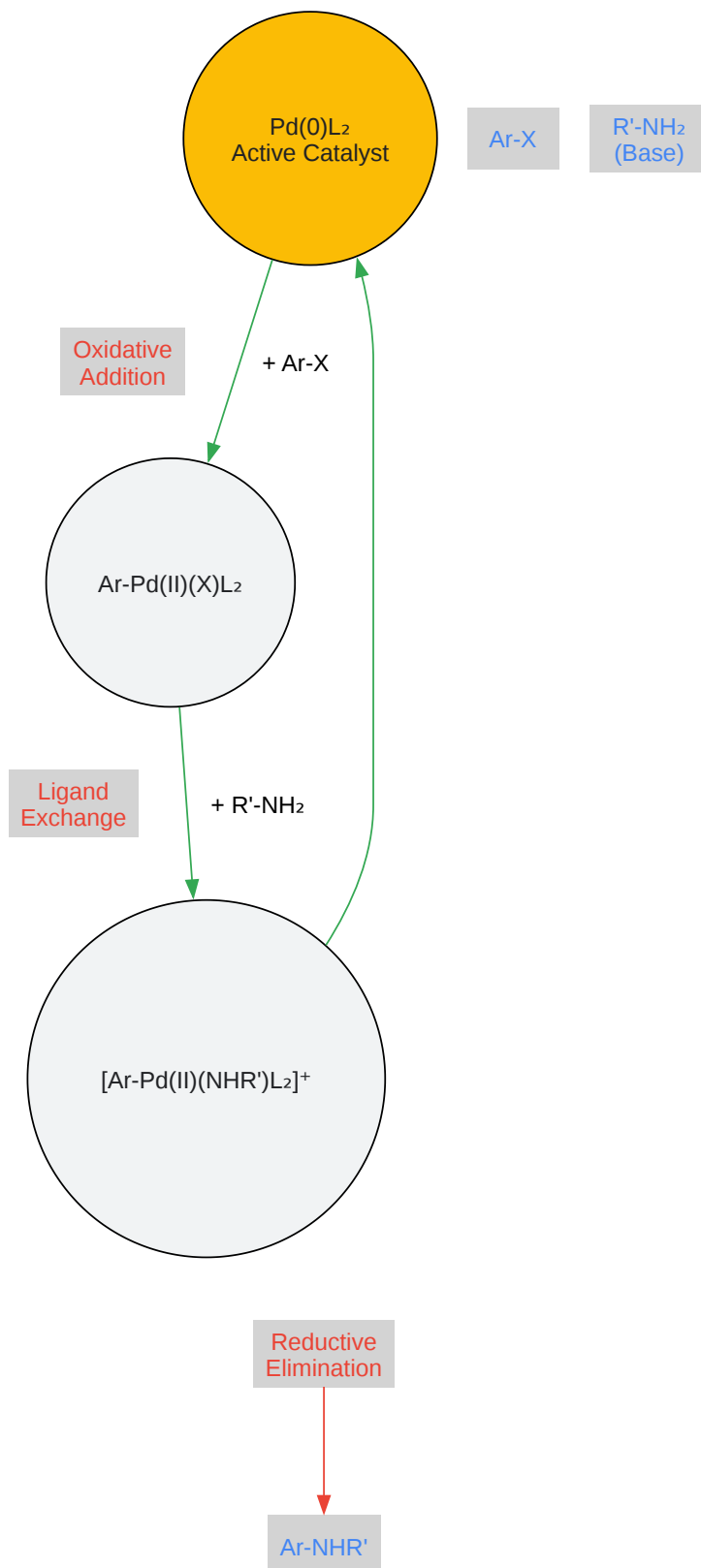
Experimental Workflow



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Caption: Workflow for the synthesis of **N-Phenyl-1,3-benzothiazol-2-amine**.

Simplified Buchwald-Hartwig Catalytic Cycle



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Caption: Key steps in the Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Applications in Research and Drug Development

N-Phenyl-1,3-benzothiazol-2-amine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. The benzothiazole nucleus is considered a "privileged scaffold" as it can interact with a variety of biological targets.[1] Research has demonstrated that compounds incorporating this structure exhibit potent activities, including:

- **Anticancer Agents:** Certain benzothiazole derivatives have shown efficacy against various cancer cell lines.[12]
- **Enzyme Inhibition:** They have been developed as inhibitors for enzymes crucial in neurological disorders, such as monoamine oxidases (MAOs) and cholinesterases (AChE, BChE).[6]
- **Anti-inflammatory and Analgesic Activity:** By targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), specific derivatives have shown potential in alleviating pain and inflammation.[7]
- **Antimicrobial and Antiviral Activity:** The scaffold is also a component in agents developed to combat bacterial, fungal, and viral infections.[1][2]

The synthetic protocol provided herein serves as a fundamental starting point for researchers aiming to synthesize and explore novel analogs of **N-Phenyl-1,3-benzothiazol-2-amine** for therapeutic applications.

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